2,5-dichloro-N-morpholinobenzenesulfonamide
Description
2,5-Dichloro-N-morpholinobenzenesulfonamide (CAS: 294849-19-7) is a sulfonamide derivative with the molecular formula C₁₀H₁₂Cl₂N₂O₃S and a molecular weight of 311.18 g/mol . Its structure comprises a benzenesulfonamide core substituted with two chlorine atoms at the 2- and 5-positions and a morpholine ring attached to the sulfonamide nitrogen. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and influences pharmacokinetic properties due to its polar nature. This compound is of interest in medicinal and agrochemical research, particularly in enzyme inhibition studies, where sulfonamides are known to act as protease or carbonic anhydrase inhibitors.
Properties
IUPAC Name |
2,5-dichloro-N-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c11-8-1-2-9(12)10(7-8)18(15,16)13-14-3-5-17-6-4-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNYJRGWHSMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-morpholinobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-dichlorobenzenesulfonyl chloride+morpholine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-morpholinobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,5-dichloro-N-morpholinobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-morpholinobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Key Features :
- Contains a pyrimidine ring substituted with bromine and morpholine.
- Includes a methoxy group on the phenyl ring and a trimethylbenzenesulfonamide moiety.
- Comparison: The bromine atom (vs. The pyrimidine ring introduces aromatic nitrogen atoms, which could enhance binding to biological targets like kinases or nucleic acids, unlike the simpler benzene core in the target compound. The methoxy group improves lipophilicity, which might enhance membrane permeability compared to the dichlorinated benzene in the target compound.
Compound B : N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide (CAS: 339103-10-5) ()
- Key Features :
- Shares the 2,5-dichlorophenylsulfonyl group with the target compound.
- Replaces the morpholine with a dimethylglycinamide group and an additional phenyl substituent on the sulfonamide nitrogen.
- Comparison: The dimethylglycinamide group introduces a flexible, polar side chain, which may improve solubility in aqueous media but reduce metabolic stability due to esterase susceptibility. Molecular weight (~339.23 g/mol, inferred from formula) is higher than the target compound, possibly affecting bioavailability.
Data Table: Structural and Molecular Comparison
Pharmacological and Physicochemical Implications
- Solubility : The morpholine group in the target compound likely provides better aqueous solubility than Compound B’s glycinamide, which has competing hydrophobic (phenyl) and hydrophilic (amide) regions .
- Metabolic Stability : The morpholine ring’s cyclic ether structure may resist oxidative metabolism better than Compound A’s pyrimidine or Compound B’s glycinamide .
- Target Binding : Compound A’s pyrimidine could enable π-π stacking or hydrogen bonding with nucleic acids, whereas the target compound’s dichlorinated benzene may favor hydrophobic interactions in enzyme active sites.
Biological Activity
2,5-Dichloro-N-morpholinobenzenesulfonamide (CAS Number 294849-19-7) is an organic compound with the molecular formula C10H12Cl2N2O3S. This sulfonamide derivative features two chlorine atoms and a morpholine ring attached to a benzenesulfonamide core. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with morpholine in the presence of a base like triethylamine. The reaction proceeds as follows:
This compound can undergo various chemical reactions including substitution, oxidation, and reduction, making it versatile for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts various biochemical pathways that are crucial for pathogen survival and proliferation. The exact molecular targets vary depending on the application but include enzymes involved in metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance:
- Bacterial Inhibition : Studies have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also shown antifungal properties against common pathogens such as Candida species.
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values indicating effective growth inhibition.
- Mechanistic Insights : Another research article highlighted the compound's ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,5-Dichloro-N-methylbenzenesulfonamide | Structure | Moderate antibacterial activity |
| 2,5-Dichlorobenzenesulfonyl chloride | Structure | Precursor; limited biological activity |
| 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide | Structure | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
